molecular formula C14H22N2O4S B2982762 N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1219845-05-2

N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No.: B2982762
CAS No.: 1219845-05-2
M. Wt: 314.4
InChI Key: UUEPDDFKFWWISU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide: is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a cyclohexane ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps:

  • Formation of the Furan-2-ylmethyl Intermediate

      Starting Material: Furan-2-carboxaldehyde.

      Reaction: Reduction using sodium borohydride (NaBH4) to form furan-2-ylmethanol.

      Conditions: Mild temperature, typically around 0-5°C.

  • Cyclohexanecarboxamide Formation

      Starting Material: Cyclohexanecarboxylic acid.

      Reaction: Conversion to cyclohexanecarboxamide using thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).

      Conditions: Reflux conditions for the initial conversion, followed by ambient temperature for the amide formation.

  • Sulfonamide Formation

      Starting Material: Methylsulfonyl chloride.

      Reaction: Reaction with the amine group of the cyclohexanecarboxamide to form the sulfonamide.

      Conditions: Basic conditions using a base like triethylamine (TEA).

  • Final Coupling

      Reaction: Coupling of the furan-2-ylmethyl intermediate with the sulfonamide-modified cyclohexanecarboxamide.

      Conditions: Typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions on the furan ring can lead to various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents.

    Antimicrobial Activity: Potential use in the development of new antimicrobial agents.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. The furan ring can interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    N-(furan-2-ylmethyl)-2-methylbenzamide: Contains a benzamide group instead of a cyclohexanecarboxamide group.

    Furan-2-ylmethanamine: Lacks the sulfonamide and cyclohexane components.

Uniqueness

N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is unique due to its combination of a furan ring, a sulfonamide group, and a cyclohexane ring, which confer specific chemical and biological properties not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEPDDFKFWWISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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